REACTION_CXSMILES
|
C1(C2[N:11]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:10][CH:9]([CH2:16][O:17][C:18]3[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=3)[O:8]2)C=CC=CC=1.[ClH:26]>C(OCC)C>[ClH:26].[C:12]([NH:11][CH2:10][CH:9]([OH:8])[CH2:16][O:17][C:18]1[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=1)([CH3:15])([CH3:13])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1C(C)(C)C)COC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated 5 minutes over steam
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
EXTRACTION
|
Details
|
is then extracted twice with 25 ml of diethylether each time
|
Type
|
ADDITION
|
Details
|
The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
This aqueous solution is then extracted with ethyl acetate (3 × 25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethylacetate solution is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
CUSTOM
|
Details
|
This oil is chromatographed on alumina
|
Type
|
CONCENTRATION
|
Details
|
The chromatographic fractions are concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
The separated semi-solid is recrystallized from isopropanol/ether (ether
|
Type
|
ADDITION
|
Details
|
added to isopropanol to the point of turbidity)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)(C)NCC(COC1=NC=CC=C1C#N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C2[N:11]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:10][CH:9]([CH2:16][O:17][C:18]3[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=3)[O:8]2)C=CC=CC=1.[ClH:26]>C(OCC)C>[ClH:26].[C:12]([NH:11][CH2:10][CH:9]([OH:8])[CH2:16][O:17][C:18]1[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=1)([CH3:15])([CH3:13])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1OC(CN1C(C)(C)C)COC1=NC=CC=C1C#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated 5 minutes over steam
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
The solution obtained
|
Type
|
EXTRACTION
|
Details
|
is then extracted twice with 25 ml of diethylether each time
|
Type
|
ADDITION
|
Details
|
The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution
|
Type
|
EXTRACTION
|
Details
|
This aqueous solution is then extracted with ethyl acetate (3 × 25 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the ethylacetate solution is dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam
|
Type
|
CUSTOM
|
Details
|
to yield an oil
|
Type
|
CUSTOM
|
Details
|
This oil is chromatographed on alumina
|
Type
|
CONCENTRATION
|
Details
|
The chromatographic fractions are concentrated
|
Type
|
CUSTOM
|
Details
|
to yield an oil which
|
Type
|
CUSTOM
|
Details
|
The separated semi-solid is recrystallized from isopropanol/ether (ether
|
Type
|
ADDITION
|
Details
|
added to isopropanol to the point of turbidity)
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)(C)(C)NCC(COC1=NC=CC=C1C#N)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |